2,2,3,5-Tetramethylhexanoic acid

Vue d'ensemble

Description

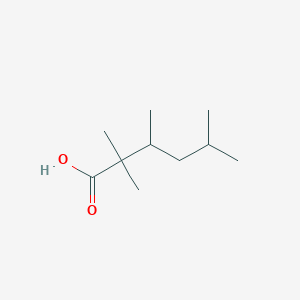

2,2,3,5-Tetramethylhexanoic acid is a carboxylic acid with the molecular formula C10H20O2. It is a colorless liquid that is slightly soluble in water and has a molecular weight of 172.26 g/mol . This compound is known for its unique structure, which includes four methyl groups attached to a hexanoic acid backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,3,5-Tetramethylhexanoic acid can be synthesized through the alkylation of nonylene with carbon monoxide, followed by rearrangement reactions . The process involves the use of catalysts and specific reaction conditions to ensure the correct placement of the methyl groups on the hexanoic acid chain.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the alkylation and rearrangement reactions are carefully controlled. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,3,5-Tetramethylhexanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the carboxylic acid group into other functional groups such as ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the methyl groups can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under UV light or heat.

Major Products Formed:

Oxidation: Ketones, aldehydes, or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2,2,3,5-Tetramethylhexanoic acid serves as a crucial building block in organic synthesis. Its branched structure allows for the creation of various complex organic molecules. For instance:

- Macrocyclic Lactones : A study published in the Journal of the American Chemical Society highlights its use in synthesizing macrocyclic lactones, which have significant pharmaceutical applications.

- Pharmaceutical Intermediates : The compound has been utilized to synthesize intermediates for drugs targeting specific biological pathways.

Material Science

Self-Assembled Monolayers

The unique properties of this compound have led to its exploration in material science:

- Biosensors and Organic Electronics : Research published in Langmuir discusses its potential use in self-assembled monolayers (SAMs), which are critical for developing biosensors and organic electronic devices. SAMs formed from this compound exhibit well-defined structures conducive to various technological applications.

Analytical Chemistry

Quantitative Analysis of Organic Acids

In analytical chemistry, this compound is employed as a standard for the quantitative determination of total organic acid content in aqueous solutions:

- Coolant Analysis : It has been used in studies to analyze the organic acid content in coolant systems, thereby assisting in quality control and performance evaluation of industrial fluids .

Biological Studies

Investigating Biological Mechanisms

While the direct biological activity of this compound is not extensively studied, its derivatives have shown promise:

- Neuroscience Applications : Modified forms of this compound have been investigated for their roles in brain receptor regulation and behavior modulation. A study published in ACS Chemical Neuroscience explored these aspects using derivatives of the compound.

Case Studies

-

Synthesis of Macrocyclic Lactones

- Researchers utilized this compound as an intermediate to synthesize macrocyclic lactones with potential therapeutic effects against various diseases.

-

Development of Self-Assembled Monolayers

- Studies demonstrated that incorporating this compound into SAMs improved the performance of biosensors by enhancing their sensitivity and selectivity.

Mécanisme D'action

The mechanism of action of 2,2,3,5-Tetramethylhexanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate protons (H+) and participate in acid-base reactions. It can also form esters and amides through reactions with alcohols and amines, respectively. These interactions are crucial in its role as a reagent and intermediate in chemical synthesis .

Comparaison Avec Des Composés Similaires

- 2,4-Dimethyl-2-isopropylpentanoic acid

- 2,5-Dimethyl-2-ethylhexanoic acid

- 2,2-Dimethyloctanoic acid

Comparison: 2,2,3,5-Tetramethylhexanoic acid is unique due to the specific placement of its methyl groups, which affects its chemical reactivity and physical properties. Compared to its similar compounds, it has distinct boiling points, solubility, and reactivity profiles, making it suitable for specific applications in research and industry .

Activité Biologique

2,2,3,5-Tetramethylhexanoic acid (TMHA), a branched-chain carboxylic acid, has garnered attention for its potential applications in various industrial sectors, including catalysis and coatings. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Formula : C10H20O2

- Molecular Weight : 172.26 g/mol

- CAS Number : 24353-78-4

Biological Activity Overview

TMHA exhibits several biological activities that can be categorized into its role in catalysis and potential environmental impacts.

1. Catalytic Properties

TMHA is utilized as a catalyst in moisture-curable systems. It enhances the curing speed of silane functionalized polymers when combined with other catalytic components like amidines and guanidines. This synergy improves mechanical properties and efficiency at lower concentrations of catalysts .

2. Analytical Applications

TMHA is employed in analytical chemistry to quantify organic acid content in various samples, such as aqueous coolants. This application underscores its utility in environmental monitoring and industrial processes .

Case Study 1: Curing Mechanisms

A study highlighted the effectiveness of TMHA in improving the curing process of silane-based adhesives. The combination of TMHA with specific metal carboxylates demonstrated a significant increase in curing speed and mechanical strength of the final product, suggesting its potential for use in high-performance coatings .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental implications of TMHA usage in industrial applications indicated that while it serves as an effective catalyst, there are concerns regarding its persistence in aquatic environments. Toxicological assessments showed moderate toxicity to aquatic organisms, necessitating careful management during industrial use .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2,2,3,5-tetramethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7(2)6-8(3)10(4,5)9(11)12/h7-8H,6H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBOWZVSJWNXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058340 | |

| Record name | 2,2,3,5-Tetramethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24353-78-4 | |

| Record name | 2,2,3,5-Tetramethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,5-Tetramethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,5-TETRAMETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79471D31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.